molecular formula C14H18N4O2S2 B2812226 N-(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)cyclopropanesulfonamide CAS No. 2415456-59-4

N-(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)cyclopropanesulfonamide

Cat. No.: B2812226
CAS No.: 2415456-59-4
M. Wt: 338.44
InChI Key: IKIDISCHXZOERT-UHFFFAOYSA-N
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Description

N-(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)cyclopropanesulfonamide is a complex organic compound that belongs to the class of thienopyrimidines This compound is characterized by its unique structure, which includes a thieno[3,2-d]pyrimidine core, a piperidine ring, and a cyclopropanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)cyclopropanesulfonamide typically involves multiple steps, starting with the preparation of the thieno[3,2-d]pyrimidine core. This core can be synthesized through the cyclization of 3-amino-thiophene-2-carboxamides using reagents such as formic acid or triethyl orthoformate . The piperidine ring is then introduced through a nucleophilic substitution reaction, followed by the addition of the cyclopropanesulfonamide group under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities while maintaining consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)cyclopropanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives of the original compound .

Mechanism of Action

The mechanism of action of N-(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)cyclopropanesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and affecting various cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)cyclopropanesulfonamide stands out due to its unique combination of structural features, which confer specific chemical and biological properties.

Properties

IUPAC Name

N-(1-thieno[3,2-d]pyrimidin-4-ylpiperidin-4-yl)cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O2S2/c19-22(20,11-1-2-11)17-10-3-6-18(7-4-10)14-13-12(5-8-21-13)15-9-16-14/h5,8-11,17H,1-4,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKIDISCHXZOERT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)NC2CCN(CC2)C3=NC=NC4=C3SC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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